1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide
Description
1-(Furan-2-carbonyl)-N-methylpiperidine-2-carboxamide is a synthetic small molecule characterized by a piperidine ring substituted at position 1 with a furan-2-carbonyl group and at position 2 with an N-methylcarboxamide moiety. This compound’s structural framework is common in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes due to its resemblance to bioactive scaffolds like fentanyl derivatives .
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-13-11(15)9-5-2-3-7-14(9)12(16)10-6-4-8-17-10/h4,6,8-9H,2-3,5,7H2,1H3,(H,13,15) |
InChI Key |
DTNZWYGEMXEUSO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CCCCN1C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with N-methylpiperidine-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The furan ring and carbonyl group play crucial roles in these interactions .
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following compounds share structural similarities with 1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide, differing in substituent positions, ring systems, or functional groups:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Position and Ring Systems
- Piperidine vs. Pyrrolidine : The 6-membered piperidine ring in the target compound allows for greater conformational flexibility compared to the 5-membered pyrrolidine in (S)-N-(2-benzoylphenyl)-1-(2-fluorobenzyl)pyrrolidine-2-carboxamide . This affects binding to rigid enzyme pockets.
- Carboxamide Position : Piperidine-2-carboxamide (target) vs. piperidine-4-carboxamide (furanylfentanyl) alters hydrogen-bonding directionality. Furanylfentanyl’s 4-position carboxamide is critical for μ-opioid receptor binding, while the target’s 2-position may favor alternative targets .
Functional Group Modifications
- Thiourea vs. Carboxamide : Thiourea derivatives () exhibit C=S stretches at ~1270 cm⁻¹ (IR) vs. C=O at ~1670 cm⁻¹ in the target compound. Thiourea’s higher polarity enhances solubility but reduces blood-brain barrier penetration .
- N-Methyl vs.
Aromatic Substituents
- Furan vs.
Physicochemical and Pharmacokinetic Properties
- LogD/LogP : The target compound’s estimated LogD (~4.16, inferred from ) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Furanylfentanyl’s higher LogP (~3.8) correlates with its potent CNS activity .
- Hydrogen-Bonding Capacity: The carboxamide group in the target compound provides H-bond acceptor/donor sites, critical for target engagement, unlike thiourea derivatives, which prioritize solubility over receptor affinity .
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